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Compound of Interest

Compound Name: Quetiapine Impurity-N

CAS No.: 1800291-86-4

Cat. No.: B568969 Get Quote

Technical Whitepaper on Isolation, Characterization, and
Mechanistic Origin[1][2]
Executive Summary & Identity Confirmation
In the development of Quetiapine Fumarate, "Impurity N" (as designated by the European

Pharmacopoeia) represents a critical process-related impurity.[1][2][3] Unlike oxidative

degradants (such as Quetiapine N-Oxide, often labeled Impurity H), Impurity N is a chain-

extended analogue.[1][2][3]

Correct structural identification is the prerequisite for establishing control strategies.[1][2][3]
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Attribute Specification

Common Name Quetiapine Impurity N (EP)

Chemical Name

2-[2-[4-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-

yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-

yl]ethoxy]ethanol

CAS Number 1800291-86-4

Molecular Formula C₂₉H₄₁N₅O₃S

Molecular Weight 539.73 g/mol

Structural Class Dipiperazine Diether (Side-chain homologue)

Critical Distinction: Researchers often confuse Impurity N with N-oxide or N-desalkyl

metabolites due to the "N" designation.[1][2][3] It is imperative to note that Impurity N refers to

the structure containing two piperazine rings linked by an ethoxy-ethyl bridge, not an oxidation

state of the nitrogen.[1][2][3]

Mechanistic Origin
Understanding the formation of Impurity N requires analyzing the nucleophilic substitution

reaction used to synthesize Quetiapine.[1][2][3]

The Primary Reaction
Quetiapine is typically synthesized by reacting 11-chloro-dibenzo[b,f][1,4]thiazepine (Imidoyl

Chloride) with 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP).[1][2][3]

The Impurity Pathway
Impurity N arises when the HEEP reagent itself is contaminated with a higher homologue, or

through a side reaction during the HEEP synthesis.[1][2][3]

HEEP Synthesis: Reaction of piperazine with 2-(2-chloroethoxy)ethanol.

Over-Alkylation/Chain Extension: If the reaction conditions are not controlled, a second unit

of piperazine and ethoxy-ethanol can condense, forming the "Dipiperazine" side chain: 2-[2-
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[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethyl]piperazine.[1][2][3]

Coupling: This long-chain amine competes with HEEP to react with the Imidoyl Chloride,

yielding Impurity N.[1][2][3]

Visualization: Formation Pathway
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Figure 1: Mechanistic pathway showing the competitive formation of Impurity N via

contaminated side-chain reagents.[1][2][3]

Analytical Strategy & Elucidation
To rigorously prove the structure, a comparative analysis between Quetiapine and Impurity N is

required.[1][2][3][4]

A. High-Resolution Mass Spectrometry (HRMS)
The mass spectrum provides the first confirmation of the "inserted" unit.[1][2][3]

Quetiapine [M+H]+:m/z 384.17[1][3]

Impurity N [M+H]+:m/z 540.30[1][3]

Mass Shift:

= 156.13 Da.[1][2][3]

This shift corresponds exactly to the insertion of one Piperazine unit (C₄H₈N₂) + one

Ethoxy unit (C₂H₄O) minus two hydrogens (due to bonding).[1][2][3]
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Calculation: C₆H₁₂N₂O unit addition fits the mass difference.[1][2][3]

Fragmentation Pattern (MS/MS):

Base Peak (m/z 295): Both compounds yield the characteristic dibenzo[b,f][1,4]thiazepine-

piperazine fragment.[1][2][3][5] This confirms the tricyclic core is intact.[1][2][3]

Impurity Specific Ions: Impurity N will show intermediate fragments at m/z > 400,

representing the loss of the terminal hydroxy-ethyl group but retention of the second

piperazine ring.[1][2][3]

B. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing Impurity N from other high-molecular-weight

adducts.[1][2][3]

Signal Region
Quetiapine (1H
NMR)

Impurity N (1H
NMR)

Diagnostic Feature

Aromatic (6.8 - 7.6

ppm)
Integrates to 8H Integrates to 8H

Core structure

identical.[1][2][3]

Piperazine (2.4 - 3.5

ppm)

Integrates to 8H (1

ring)

Integrates to 16H (2

rings)

Key Differentiator:

Doubling of piperazine

signals.[1][3]

Ether Linkage (-

OCH₂CH₂-)
2 sets of triplets 4 sets of triplets

Extended ether chain

visible.[1][2][3]

Terminal -CH₂OH Triplet (~3.5 ppm) Triplet (~3.5 ppm) Present in both.[1][3]

13C NMR Validation: Impurity N will display additional methylene carbons in the aliphatic region

(45-70 ppm).[1][2][3] The symmetry of the piperazine rings may lead to overlapping peaks, but

the carbon count will clearly exceed the 21 carbons of Quetiapine (Impurity N has 29 carbons).

[2][3]

Experimental Protocol: Isolation & Characterization
Self-Validating Workflow: Ensure system suitability before running the isolation.[1][2][3]
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Step 1: Enrichment (Optional)
If Impurity N is present at <0.1%, perform a "mother liquor" enrichment.[1][2][3]

Take the filtrate from the final crystallization of Quetiapine Fumarate.[1][2][3]

Evaporate solvent to dryness.[1][2][3]

Reconstitute in Methanol/Water (50:50).

Step 2: Preparative HPLC Isolation
Isolate the impurity to >95% purity for spectral analysis.[1][2][3]

Column: C18 Preparative Column (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 10µm).[1]

[2][3]

Mobile Phase A: 0.1% Ammonium Bicarbonate (pH 7.[1][2][3]5) - Basic pH is preferred for

basic impurities to improve peak shape.[1][2][3]

Mobile Phase B: Acetonitrile.[1][2][3]

Gradient:

0-5 min: 20% B[1][2][3]

5-25 min: Linear ramp to 80% B

25-30 min: Hold 80% B

Flow Rate: 15-20 mL/min.

Detection: UV at 254 nm.[1][2][3]

Collection: Trigger collection on the peak eluting after Quetiapine (Impurity N is more

lipophilic due to the extra piperazine/ether chain and usually elutes later than the API in

reverse phase).[1][2][3]

Step 3: Structural Confirmation[1][2][3][7]
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Lyophilize the collected fraction.[1][2][3]

Dissolve in DMSO-d6 (preferred over CDCl₃ for better resolution of OH protons).

Acquire 1H, 13C, COSY (to trace the ether chain), and HSQC.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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